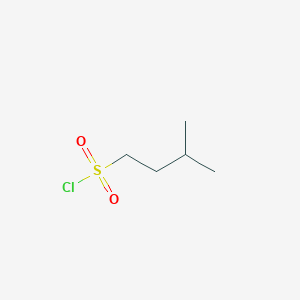

3-Methylbutane-1-sulfonyl chloride

描述

Fundamental Role as a Building Block in Organic Synthesis

3-Methylbutane-1-sulfonyl chloride serves as a versatile reagent in organic chemistry, primarily for introducing the 3-methylbutane-1-sulfonyl group into other molecules. This process is fundamental in the creation of a wide array of organic compounds. The high reactivity of the sulfonyl chloride functional group allows it to react with a variety of nucleophiles, such as alcohols, amines, and thiols.

These reactions lead to the formation of sulfonamides, sulfonate esters, and thioesters, respectively. Sulfonamides, in particular, are a class of compounds with significant importance in medicinal chemistry. The ability to form these linkages makes this compound a valuable tool for medicinal chemists in the development of new therapeutic agents.

The branched alkyl chain of the 3-methylbutane group can also impart specific physical and chemical properties to the resulting molecules, such as increased lipophilicity, which can influence their biological activity and pharmacokinetic profiles.

Overview of Historical and Current Research Trajectories in Sulfonyl Chloride Chemistry

The study of sulfonyl chlorides dates back to the 19th century, with the first preparation of sulfuryl chloride by the French chemist Henri Victor Regnault in 1838. wikipedia.org Since then, sulfonyl chlorides have become a cornerstone of organic synthesis. Historically, research focused on the fundamental reactivity of sulfonyl chlorides, including their reactions with various nucleophiles and their use in Friedel-Crafts reactions to form sulfones. wikipedia.org

Current research trends in sulfonyl chloride chemistry are driven by the need for more efficient, selective, and environmentally friendly synthetic methods. researchgate.net There is a significant focus on the development of novel catalytic systems for the synthesis of sulfonyl chlorides and for their subsequent reactions. taylorandfrancis.comacs.org Photocatalysis, for instance, has emerged as a promising strategy for the synthesis of sulfonyl chlorides from readily available starting materials under milder reaction conditions. acs.org

Furthermore, the application of sulfonyl chlorides in the synthesis of biologically active compounds and functional materials continues to be a major area of investigation. magtech.com.cnlucintel.com Researchers are exploring the use of sulfonyl chlorides to create complex molecular architectures with specific biological targets or material properties. The unique combination of reactivity and the ability to introduce specific functionalities makes sulfonyl chlorides, including this compound, indispensable tools in contemporary chemical research. nih.govfiveable.me

Properties of this compound

| Property | Value |

| Chemical Formula | C5H11ClO2S |

| Molecular Weight | 170.66 g/mol |

| CAS Number | 22795-37-5 |

Structure

3D Structure

属性

IUPAC Name |

3-methylbutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOXTJCSAJIUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22795-37-5 | |

| Record name | 3-methylbutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methylbutane 1 Sulfonyl Chloride

Modern Approaches to the Preparation of Primary Alkanesulfonyl Chlorides

The preparation of alkanesulfonyl chlorides can be broadly achieved through two main pathways: the chlorination of sulfonic acids or their salts, and the oxidative chlorination of sulfur compounds at a lower oxidation state, such as thiols or their derivatives. orgsyn.org While traditional methods are effective, contemporary approaches focus on improving safety, environmental friendliness, and operational simplicity.

Synthesis via N-Chlorosuccinimide Chlorosulfonation of S-Alkylisothiourea Salts

A particularly effective and environmentally conscious method for synthesizing primary alkanesulfonyl chlorides is the oxidative chlorosulfonation of S-alkylisothiourea salts using N-Chlorosuccinimide (NCS). organic-chemistry.orgthieme-connect.com This approach avoids the use of hazardous reagents like chlorine gas and foul-smelling thiols. organic-chemistry.orgresearchgate.net The starting S-alkylisothiourea salts are readily prepared from the reaction of inexpensive thiourea (B124793) with alkyl halides. thieme-connect.comthieme-connect.com

The reaction proceeds by treating the S-alkylisothiourea salt with NCS in an acidic aqueous medium, typically using acetonitrile (B52724) as a solvent. researchgate.net This method is notable for its high yields and simple work-up procedures. organic-chemistry.org For instance, 3-Methylbutane-1-sulfonyl chloride has been synthesized in 85% yield from 1-bromo-3-methylbutane (B150244) and thiourea using this protocol. researchgate.netgoogle.com A significant advantage of this process is its scalability and sustainability; the water-soluble byproduct, succinimide (B58015), can be recovered from the aqueous phase and reconverted to the NCS reagent using sodium hypochlorite (B82951) (bleach). thieme-connect.comthieme-connect.com

Table 1: Synthesis of Alkanesulfonyl Chlorides via NCS Chlorosulfonation

| Starting Material (Alkyl Halide) | Product | Yield (%) |

|---|---|---|

| 1-Bromo-3-methylbutane | This compound | 85 researchgate.netgoogle.com |

| Benzyl chloride | Phenylmethanesulfonyl chloride | 93 researchgate.net |

| 1-Bromobutane | Butane-1-sulfonyl chloride | 91 researchgate.net |

Chlorination of Sulfonic Acids and Their Metal Salts

A conventional route to alkanesulfonyl chlorides involves the direct chlorination of the corresponding sulfonic acids or their metal salts. orgsyn.org This transformation is typically accomplished using strong chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). cdnsciencepub.com While widely used, this method has limitations. The required sulfonic acid precursors are not always readily available. acs.org Furthermore, reactions involving the dry salts of sulfonic acids can be difficult to manage on a large scale. acs.org Newer methods have been developed using reagents like TAPC (tris(2,4,6-trichlorophenyl)phosphine) which allow for milder reaction conditions and easier product isolation. researchgate.net

Oxidative Chlorination of Sulfur-Containing Compounds

The direct oxidative chlorination of sulfur compounds like thiols, disulfides, and thioacetates is a common strategy for forming sulfonyl chlorides. orgsyn.org This approach involves oxidizing the sulfur atom while simultaneously introducing a chlorine atom. A variety of oxidizing systems can be employed.

One method utilizes a mixture of a nitrate (B79036) salt and chlorotrimethylsilane, which efficiently converts thiols and disulfides to their corresponding sulfonyl chlorides in excellent yields. nih.gov Another approach employs reagents like Trichloroisocyanuric acid (TCCA) or N-chlorosuccinimide (NCS) for the direct oxidative conversion. researchgate.net Additionally, systems using bleach (sodium hypochlorite) or sodium chlorite (B76162) (NaClO₂) have been developed as clean and economical alternatives. organic-chemistry.orgorganic-chemistry.org A continuous flow, metal-free protocol using nitric acid, hydrochloric acid, and oxygen has also been reported, offering high efficiency and a favorable environmental impact. nih.gov These methods are often preferred because they avoid the need to first synthesize and isolate sulfonic acids. preprints.org

Table 2: Comparison of Oxidative Chlorination Reagents for Thiol Conversion

| Reagent System | Key Features |

|---|---|

| HNO₃/HCl/O₂ (Flow Reactor) | Metal-free, continuous process, good environmental profile. nih.gov |

| TCCA / NCS | Mild and efficient for thiols and disulfides. researchgate.net |

| Bleach (NaOCl) | Economical, environmentally friendly, simple purification. organic-chemistry.org |

| NaClO₂ | Convenient, safe, and applicable to thiols, disulfides, and thioacetates. organic-chemistry.org |

Conversion from Sulfonyl Hydrazides

Sulfonyl hydrazides have emerged as stable and convenient precursors for the synthesis of sulfonyl chlorides. mdpi.com These compounds can be readily converted to sulfonyl chlorides by treatment with N-chlorosuccinimide (NCS) in a solvent like acetonitrile at room temperature. preprints.orgmdpi.com The reaction is generally fast, clean, and high-yielding for a wide range of aryl- and alkylsulfonyl hydrazides. preprints.orgmdpi.com This method is valuable as sulfonyl hydrazides can act as a stable storage form of the more reactive sulfonyl chloride functionality, allowing for late-stage conversion in a synthetic sequence. mdpi.com

Strategies for Late-Stage Formation of this compound from Sulfonamides

The conversion of a stable sulfonamide back to a reactive sulfonyl chloride is a challenging but valuable transformation, particularly in late-stage functionalization strategies in drug discovery and development. While direct methods for this specific conversion on 3-methylbutane sulfonamides are not widely documented, general methodologies exist. The robust nature of the sulfur-nitrogen bond in sulfonamides makes cleavage difficult. However, certain reagents and conditions can effect this transformation, often involving nitrosating agents under specific conditions. This remains an area of active research to develop milder and more general protocols.

Elucidation of Reaction Mechanisms in this compound Synthesis

The mechanism for the most prominent modern synthesis of this compound, the NCS-mediated oxidative chlorosulfonation of S-alkylisothiourea salts, is a multi-step process. organic-chemistry.org The reaction is understood to proceed through the following key steps:

Initial Chlorination: The S-alkylisothiourea salt is attacked by a chlorinium ion (Cl⁺), which can be generated from N-chlorosuccinimide in the acidic medium.

Formation of Sulfenyl Chloride Intermediate: This initial attack likely forms a sulfenyl chloride-type intermediate.

Hydrolysis and Oxidation: Subsequent hydrolysis and further oxidation by multiple equivalents of the chlorinating agent occur. Water in the reaction medium acts as the source of the oxygen atoms for the sulfonyl group.

Final Product Formation: The sequence of chlorination and oxidation steps ultimately converts the sulfur center to the sulfonyl chloride oxidation state (+6), releasing the other fragments of the isothiourea salt and yielding the final alkanesulfonyl chloride product. organic-chemistry.org

This proposed mechanism accounts for the need for an aqueous acidic environment and a stoichiometric amount of the chlorinating and oxidizing agent to achieve the complete conversion to the sulfonyl chloride. researchgate.netorganic-chemistry.org

Comparative Analysis of Synthetic Routes: Efficiency, Atom Economy, and Green Chemistry Principles

The synthesis of this compound can be accomplished through several distinct chemical pathways. The choice of a particular method is often a trade-off between reaction efficiency, cost, and adherence to the principles of green chemistry. This section provides a comparative analysis of prominent synthetic routes, focusing on yield, atom economy, and environmental impact.

Route A: Chlorosulfonation of S-(3-methylbutyl)isothiourea Salt

This modern approach is a two-step process that has been developed as an environmentally conscious alternative to traditional methods. researchgate.netgoogle.com The synthesis begins with the reaction of an alkyl halide, such as 1-bromo-3-methylbutane, with thiourea to form a stable S-alkylisothiourea salt. This intermediate is then subjected to oxidative chlorination using N-chlorosuccinimide (NCS) in an acidic medium to yield the final product. google.com

Route B: Oxidative Chlorination of 3-methylbutane-1-thiol

The direct oxidation of thiols or their derivatives (like disulfides) is a common strategy for preparing sulfonyl chlorides. google.com Green variations of this method have been developed to minimize environmental impact. One such protocol employs Oxone (potassium peroxymonosulfate) as a powerful yet safe oxidizing agent and a simple salt like potassium chloride (KCl) as the chlorine source, using water as the solvent. rsc.org

This method is highly efficient, with analogous reactions reporting excellent yields, often in the range of 88-98%, within short reaction times. rsc.org The use of water as the reaction medium is a key green feature, eliminating the need for volatile organic solvents. The reagents are stable, readily available, and environmentally benign compared to alternatives. The atom economy of traditional oxidative chlorination using chlorine gas and water is poor (around 48%) due to the formation of five equivalents of HCl byproduct for every equivalent of sulfonyl chloride. The Oxone-based method represents a significant improvement by avoiding the generation of large quantities of corrosive acid waste.

Route C: Direct Sulfochlorination of 3-methylbutane

A historically significant but less refined method is the direct sulfochlorination of alkanes, also known as the Reed reaction. This process involves reacting an alkane (in this case, 3-methylbutane or isopentane) with a mixture of sulfur dioxide and chlorine gas, typically under the influence of actinic light (e.g., UV radiation). google.com

While this route utilizes inexpensive and readily available starting materials, it suffers from poor selectivity. The free-radical mechanism leads to the formation of a mixture of isomeric sulfonyl chlorides, as well as polychlorinated byproducts, which significantly lowers the practical yield of the desired this compound and necessitates complex purification steps. ua.edu From a green chemistry standpoint, this method is disadvantageous due to its use of hazardous gaseous chlorine and the production of corrosive hydrogen chloride (HCl) gas as a byproduct. google.com Although the theoretical atom economy for the ideal reaction is approximately 82.4%, the poor selectivity and formation of numerous side products make the actual process highly inefficient and wasteful.

Comparative Data Tables

The following tables provide a side-by-side comparison of the discussed synthetic routes based on efficiency, reaction conditions, and green chemistry principles.

Table 1: Comparison of Synthetic Route Efficiency and Conditions

| Synthetic Route | Key Reagents | Solvent(s) | Typical Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| A: From Isothiourea Salt | 1-Bromo-3-methylbutane, Thiourea, N-Chlorosuccinimide (NCS), Acid | Ethanol, Acetonitrile | ~85% researchgate.net | Step 1: Reflux. Step 2: 10–20 °C researchgate.net |

| B: From Thiol | 3-Methylbutane-1-thiol, Oxone, Potassium Chloride (KCl) | Water | 88–98% (for analogous compounds) rsc.org | Room Temperature rsc.org |

| C: From Alkane | 3-Methylbutane, Sulfur Dioxide (SO₂), Chlorine (Cl₂) | None (Gas phase) or Inert Solvent | Low (due to poor selectivity) | 10–150 °C, UV Light google.com |

Table 2: Green Chemistry and Atom Economy Analysis

| Synthetic Route | Key Green Chemistry Principle | Atom Economy (Qualitative) | Major Byproduct(s) |

|---|---|---|---|

| A: From Isothiourea Salt | Avoids toxic Cl₂ gas; Recyclable byproduct (succinimide) researchgate.net | Moderate (Improved by recycling) | Succinimide, Ammonium (B1175870) salts researchgate.net |

| B: From Thiol | Use of water as solvent; Benign reagents (Oxone, KCl) rsc.org | High (for Oxone method) | Potassium/Sodium sulfates |

| C: From Alkane | Utilizes basic feedstocks | Poor (due to low selectivity and HCl) | Isomeric sulfonyl chlorides, Polychlorinated alkanes, Hydrogen chloride (HCl) |

Chemical Reactivity and Mechanistic Investigations of 3 Methylbutane 1 Sulfonyl Chloride

Electrophilic Characteristics and Reaction Kinetics of the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a powerful electrophile, a characteristic derived from the presence of a sulfur atom bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement polarizes the sulfur-chlorine and sulfur-oxygen bonds, rendering the sulfur atom electron-deficient and thus highly susceptible to attack by nucleophiles. In the vast majority of its reactions, the electrophilic atom is this carbon-bonded sulfur. libretexts.org

The reactivity of the sulfonyl chloride can be influenced by several factors, including steric hindrance and solvent properties. Hydrolysis reactions of sulfonyl chlorides, for instance, exhibit pseudo-first-order kinetics, with mechanisms ranging from concerted bimolecular (SN2) pathways to those involving a cationic intermediate (SN1). researchgate.net The specific pathway is sensitive to the structure of the alkyl group and the solvent's ionizing power and nucleophilicity. researchgate.net For 3-Methylbutane-1-sulfonyl chloride, the branched isobutyl group can present steric hindrance around the electrophilic sulfur, potentially slowing reaction rates compared to unhindered primary alkyl sulfonyl chlorides. libretexts.org

| Factor | Influence on Reactivity | Rationale |

|---|---|---|

| Electronegativity | Increases electrophilicity of sulfur | Oxygen and chlorine atoms withdraw electron density from the sulfur atom. |

| Steric Hindrance | Decreases reaction rate | The bulky isobutyl group can physically block nucleophiles from attacking the electrophilic sulfur center. libretexts.org |

| Leaving Group Ability | Facilitates reaction | The chloride ion (Cl⁻) is an effective leaving group, promoting nucleophilic substitution. |

| Solvent Polarity | Can stabilize intermediates | Polar solvents can stabilize charged intermediates or transition states that may form during the reaction. numberanalytics.com |

Sulfonylation Reactions: Formation of Key Derivatives

The primary application of this compound in organic synthesis is as a sulfonating agent to introduce the 3-methylbutane-1-sulfonyl group onto various nucleophiles. These reactions typically proceed via nucleophilic substitution at the sulfur atom, where the chloride is displaced.

This compound readily reacts with primary and secondary amines to yield the corresponding sulfonamides. These reactions are fundamental in medicinal chemistry and materials science. The process generally requires a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction. The use of a base prevents the protonation of the starting amine, which would render it non-nucleophilic. Chiral amines can be used to produce chiral sulfonamides, often with retention of stereochemistry, highlighting the method's utility in asymmetric synthesis. organic-chemistry.org

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Primary or Secondary Amine (R¹R²NH) | Base (e.g., Triethylamine), Aprotic Solvent (e.g., CH₂Cl₂) | N-substituted 3-methylbutane-1-sulfonamide |

In a similar fashion, this compound reacts with alcohols in the presence of a base to form sulfonate esters. This transformation is significant as it converts a poor leaving group (hydroxyl, -OH) into a very good leaving group (sulfonate, -OSO₂R), a common strategy in multistep synthesis. For example, the reaction of an alcohol with a sulfonyl chloride like tosyl chloride in pyridine is a standard procedure for creating a tosylate intermediate, which can then be used in subsequent substitution or elimination reactions. pearson.com The reaction of this compound with an alcohol follows the same principle to yield a 3-methylbutane-1-sulfonate ester. acs.org

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Alcohol (R-OH) | Base (e.g., Pyridine) | Alkyl 3-methylbutane-1-sulfonate |

Desulfitative Cross-Coupling Reactions Catalyzed by Transition Metals

Beyond their traditional role as sulfonating agents, sulfonyl chlorides have emerged as versatile coupling partners in transition-metal-catalyzed reactions. acs.orgsioc-journal.cn These transformations, known as desulfitative or desulfonylative cross-couplings, involve the cleavage of the carbon-sulfur bond and extrusion of sulfur dioxide (SO₂), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. sioc-journal.cnnih.gov

Transition-metal-mediated C–S bond activation has become an increasingly important field in synthetic chemistry. nih.govresearchgate.net The principle relies on the ability of a low-valent transition metal, typically palladium or nickel, to insert into the C–S bond of the sulfonyl chloride. numberanalytics.comnih.govresearchgate.net This oxidative addition step is the cornerstone of the catalytic cycle. The C–S bond in many organosulfur compounds is weaker than corresponding C–F, C–O, and C–N bonds, making it a viable target for activation. researchgate.net Once the metal is inserted, the resulting organometal intermediate can undergo further transformations, most notably the extrusion of the stable gas sulfur dioxide. This desulfonation step is often thermally driven and generates a new organometallic species poised for cross-coupling. chemrevlett.com

The mechanism for palladium-catalyzed desulfitative cross-coupling reactions has been investigated and is generally understood to follow a catalytic cycle. chemrevlett.com A plausible mechanism involves several key steps:

Oxidative Addition: A low-valent palladium(0) catalyst initiates the cycle by undergoing oxidative addition into the sulfur-chlorine (S-Cl) bond of the sulfonyl chloride to form a palladium(II) intermediate. chemrevlett.com

SO₂ Extrusion: This intermediate then loses a molecule of sulfur dioxide (SO₂) to generate an organopalladium(II) species. chemrevlett.com

Transmetalation or C-H Activation: The organopalladium(II) species reacts with a coupling partner. In Suzuki-type couplings, this involves transmetalation with an organoboron compound. In direct arylation reactions, it involves C-H activation of another substrate. chemrevlett.com

Reductive Elimination: The final step is the reductive elimination from the resulting diaryl- or alkyl-aryl-palladium(II) complex. This step forms the final cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. chemrevlett.com

It is important to note that while this methodology is well-established for aryl sulfonyl chlorides, its application to aliphatic sulfonyl chlorides like this compound can be challenging. Under some conditions developed for aryl substrates, aliphatic sulfonyl chlorides have been observed to undergo thermal decomposition rather than the desired cross-coupling. acs.org

Role as a Precursor to Reactive Intermediates

This compound serves as a valuable precursor for the in situ generation of highly reactive chemical intermediates, namely sulfenes and sulfonyl radicals. These transient species are pivotal in a variety of subsequent chemical transformations, enabling the construction of complex molecular architectures. magtech.com.cn

Generation and Reactivity of Sulfenes

Alkanesulfonyl halides, such as this compound, that possess at least one α-hydrogen atom can undergo dehydrohalogenation in the presence of a base to form sulfenes (R-CH=SO₂). These are highly electrophilic and unstable intermediates that react rapidly with available nucleophiles and electrophiles. core.ac.uk

The mechanism of sulfene (B1252967) formation is generally considered to be a concerted bimolecular elimination (E2). core.ac.uk However, depending on the conditions, it can also proceed via an E1cb (Elimination Unimolecular conjugate Base) mechanism. wikipedia.org In the presence of a base, like triethylamine, a proton is abstracted from the carbon alpha to the sulfonyl group. Simultaneously, the chloride ion is expelled. core.ac.ukwikipedia.org Kinetic studies have shown that this proton abstraction step is typically rate-determining. The possible involvement of a metastable carbanion intermediate has been largely ruled out, supporting the concerted nature of the reaction. core.ac.uk

Once generated, the isobutylsulfene intermediate ( (CH₃)₂CHCH=SO₂ ) is immediately trapped by other reagents in the reaction mixture. A significant application of this reactivity is in cycloaddition reactions. For example, sulfenes can react with α-hydroxyketones to yield five-membered cyclic sulfonate esters, known as sultones. wikipedia.org They also undergo formal [3+2] cycloadditions with species like pyridinium (B92312) 1,4-zwitterionic thiolates to produce 3H-1,2-dithiole 2,2-dioxides. acs.org

| Reaction Type | Reactant | Intermediate | Product Type | Ref. |

| Elimination | This compound + Base (e.g., Triethylamine) | Isobutylsulfene | Sulfene | core.ac.ukwikipedia.org |

| Cycloaddition | Isobutylsulfene + α-Hydroxyketone | - | Five-membered Sultone | wikipedia.org |

| [3+2] Cycloaddition | Isobutylsulfene + Pyridinium 1,4-zwitterionic thiolate | - | 3H-1,2-Dithiole 2,2-dioxide | acs.org |

Formation of Sulfonyl Radicals and their Chemical Transformations

The sulfur-chlorine bond in this compound can be cleaved homolytically to generate an isobutanesulfonyl radical ((CH₃)₂CHCH₂SO₂•). This transformation can be initiated by various methods, including photoredox catalysis under visible light. nih.gov In a typical photocatalytic cycle, single-electron transfer from an excited photocatalyst to the sulfonyl chloride leads to a radical anion, which then fragments to release a chloride anion and the desired sulfonyl radical. nih.gov

The chemical transformations involving sulfonyl radicals are valued for their high functional group tolerance and are instrumental in synthesizing sulfone-containing molecules. nih.gov

Table 2: Generation and Reaction of Isobutanesulfonyl Radical

| Process | Conditions | Intermediate | Subsequent Reaction | Product Class | Ref. |

|---|---|---|---|---|---|

| Radical Generation | Visible Light, Photocatalyst (e.g., Ir-based) | Isobutanesulfonyl radical | - | Sulfonyl Radical | nih.gov |

| Radical Addition | Alkene, Hydrogen Atom Donor (e.g., (TMS)₃SiH) | Carbon-centered radical | Hydrogen Atom Transfer (HAT) | Alkyl Sulfone | nih.gov |

Reactions with Unsaturated Organic Substrates

This compound exhibits diverse reactivity towards organic molecules containing carbon-carbon and carbon-nitrogen multiple bonds, including alkenes, alkynes, imines, aldehydes, and ketones. These reactions can proceed through ionic or radical pathways, often initiated by the formation of the reactive intermediates discussed previously. magtech.com.cn

Annulation Reactions with Alkenes and Alkynes

Annulation reactions involving sulfonyl chlorides provide effective routes to cyclic sulfonated compounds. A common pathway is the [2+2] annulation of the in situ-generated sulfene intermediate with electron-rich alkenes. magtech.com.cn This cycloaddition leads to the formation of four-membered thietane (B1214591) 1,1-dioxide rings.

The reactivity of the sulfene intermediate extends to other cycloaddition modes. As mentioned, formal [3+2] and stepwise [(5+2)-1] pathways have been described with specific substrates, highlighting the versatility of sulfenes derived from alkanesulfonyl chlorides in constructing diverse heterocyclic systems. acs.orgresearchgate.net These reactions efficiently build molecular complexity by forming multiple bonds and a new ring system in a single synthetic operation.

Condensation and Addition Reactions with Imines, Aldehydes, and Ketones

The electrophilic nature of the sulfur atom in this compound facilitates reactions with various carbonyl compounds and their nitrogen analogues. magtech.com.cn

Reactions with Imines: Imines, which contain a C=N double bond, react with sulfonyl chlorides. libretexts.org The reaction of this compound with a primary or secondary amine can first lead to the formation of a sulfonamide. In the presence of an aldehyde, a condensation reaction can occur to form an N-sulfonyl imine. researchgate.netorganic-chemistry.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the sulfonamide nitrogen onto the carbonyl carbon, followed by the elimination of water. libretexts.org

Reactions with Aldehydes and Ketones: Aldehydes and ketones can react with this compound, particularly in the presence of a base. The base promotes the formation of an enolate from the carbonyl compound, which then acts as a nucleophile. The enolate attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a β-keto sulfone after displacement of the chloride. This reaction provides a direct method for introducing a sulfonyl moiety at the α-position of a carbonyl group.

Table 3: Reactions of this compound with Unsaturated Substrates

| Substrate Class | Conditions | Reaction Type | Product Class | Ref. |

|---|---|---|---|---|

| Imines | Acid catalyst | Condensation/Addition | N-Sulfonyl Imines / β-Amino Sulfones | libretexts.orgresearchgate.net |

Applications of 3 Methylbutane 1 Sulfonyl Chloride in Advanced Organic Synthesis

Synthesis of Complex Molecular Architectures for Biological and Medicinal Chemistry

The introduction of the 3-methylbutane-1-sulfonyl group into organic molecules has proven to be a valuable strategy in the design and synthesis of compounds with significant biological activity.

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents. 3-Methylbutane-1-sulfonyl chloride is a key reagent for introducing the isopentylsulfonamide moiety into drug candidates. This group can modulate a compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. The synthesis of novel sulfonamides often involves the reaction of this compound with a primary or secondary amine under basic conditions.

A notable example of its application is in the development of potent and selective enzyme inhibitors. For instance, research has shown that isopentylsulfonamide-containing compounds can act as effective inhibitors of matrix metalloproteinases (MMPs), a family of enzymes implicated in cancer and inflammatory diseases. The isopentyl group can occupy hydrophobic pockets in the enzyme's active site, leading to enhanced binding affinity and selectivity.

| Pharmaceutical Target | Role of this compound | Resulting Moiety |

| Enzyme Inhibitors (e.g., MMPs) | Introduction of a hydrophobic group to enhance binding | Isopentylsulfonamide |

| Antibacterial Agents | Modification of core structures to improve efficacy | Sulfonamide derivatives |

| Antiviral Compounds | Synthesis of novel sulfonamides with antiviral activity | Varied sulfonamide structures |

The total synthesis of complex natural products is a significant challenge in organic chemistry. This compound can be employed as a strategic tool in these multi-step syntheses. The sulfonyl group can be used as a protecting group for amines, which is stable to a wide range of reaction conditions but can be removed when necessary.

Furthermore, the sulfonamide linkage can be a key structural element in the target natural product or its analogues. The synthesis of these complex molecules often requires precise control over stereochemistry, and the introduction of the isopentylsulfonamide group can influence the conformational preferences of the molecule, thereby directing the outcome of subsequent stereoselective reactions.

Contributions to Polymer Science and Functional Materials

The versatility of this compound extends beyond medicinal chemistry into the realm of polymer science and the development of functional materials. The incorporation of the isopentylsulfonyl group can impart desirable properties to polymers.

For example, it can be used to modify the surface properties of materials, increasing their hydrophobicity. This is particularly useful in the creation of self-cleaning surfaces and waterproof coatings. In the field of polymer chemistry, this compound can be used to synthesize functional monomers. These monomers can then be polymerized to create polymers with specific functionalities, such as improved thermal stability or altered solubility characteristics.

Enantioselective and Stereocontrolled Transformations

Controlling the three-dimensional arrangement of atoms in a molecule is a central goal of modern organic synthesis, particularly in the preparation of pharmaceuticals, where different stereoisomers can have vastly different biological activities. This compound has found important applications in this area.

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While direct use of this compound as a chiral auxiliary is not its primary role, it is a crucial reagent in the synthesis of more complex chiral auxiliaries and ligands for transition metal catalysts. For instance, it can be reacted with chiral amines to form sulfonamides that are then elaborated into sophisticated chiral ligands. These ligands can then be used to create catalysts for a wide range of enantioselective transformations, such as asymmetric hydrogenations and carbon-carbon bond-forming reactions.

Fluorous mixture synthesis is a powerful technique for the rapid synthesis of libraries of stereoisomers. This method relies on tagging different stereoisomers with fluorous tags of varying fluorine content. This compound has been utilized in this context as a "light" fluorous tagging reagent.

In a typical fluorous mixture synthesis, a mixture of stereoisomers is reacted with a set of fluorous sulfonyl chlorides, each with a different number of fluorine atoms. The resulting sulfonamide mixture can then be separated by fluorous solid-phase extraction (F-SPE) based on the fluorine content of each tag. After separation, the tags can be removed to yield the individual, pure stereoisomers. The use of isopentylsulfonyl chloride as one of the tagging reagents allows for the creation of a tag with a specific, lower fluorine content, which is essential for the successful chromatographic separation of the tagged compounds.

| Application Area | Specific Use of this compound | Key Outcome |

| Fluorous Mixture Synthesis | Light fluorous tagging reagent | Separation and isolation of individual stereoisomers |

| Chiral Ligand Synthesis | Reagent for sulfonamide formation | Creation of catalysts for enantioselective reactions |

Analytical Methodologies Employing 3 Methylbutane 1 Sulfonyl Chloride Derivatization

Enhancing Chromatographic Performance through Chemical Derivatization

Chemical derivatization is a technique used to convert an analyte into a product, or derivative, that has properties more amenable to a given analytical separation and detection method. journalajacr.comsemanticscholar.org This process can enhance detectability, improve separation efficiency, and increase the stability of analytes. jfda-online.comgcms.cz Sulfonyl chlorides, including 3-Methylbutane-1-sulfonyl chloride, are reactive agents that readily form stable sulfonamide or sulfonate ester derivatives by reacting with nucleophilic functional groups such as amines and phenols, respectively. ddtjournal.com

Gas chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, many compounds of interest, particularly those containing polar functional groups like alcohols, amines, and carboxylic acids, exhibit low volatility and poor thermal stability, making them unsuitable for direct GC analysis. libretexts.orgresearchgate.net Derivatization is employed to address these limitations by converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives. libretexts.orgresearchgate.net

The derivatization of analytes with this compound can improve their GC-amenability. The reaction with active hydrogen-containing functional groups, such as those in alcohols or amines, replaces these polar sites with a bulkier, nonpolar sulfonyl group. This modification effectively masks the intermolecular hydrogen bonding that reduces volatility, leading to derivatives with improved chromatographic peak shapes and reduced tailing. semanticscholar.orgjfda-online.com While specific, routine applications of this compound as a standard GC derivatization reagent are not widely documented in comparison to silylation or acylation agents, its chemical properties are well-suited for this purpose. For instance, in the analysis of certain chemicals relevant to the Chemical Weapons Convention (CWC), derivatization of reactive chloride compounds with an alcohol was shown to be an effective strategy for GC-MS screening. rsc.org This highlights the principle of modifying analytes to make them suitable for GC analysis.

In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization is frequently used to enhance ionization efficiency, improve chromatographic retention and separation, and provide specific fragmentation patterns for sensitive and selective detection. ddtjournal.comlcms.cz Many compounds, such as steroids, may have low ionization efficiency in common LC-MS sources like electrospray ionization (ESI), leading to poor sensitivity. nih.gov Chemical derivatization can introduce a readily ionizable moiety onto the analyte molecule. ddtjournal.comnih.gov

Sulfonyl chlorides are a class of reagents used for this purpose. While dansyl chloride is a very common derivatizing agent for enhancing the ESI-MS/MS detectability of phenols and amines, other sulfonyl chlorides like pyridine-3-sulfonyl chloride have also been successfully employed. ddtjournal.comnih.govresearchgate.netresearchgate.net These reagents improve ionization and can direct the fragmentation in MS/MS analysis to produce specific and information-rich product ion spectra, which is highly beneficial for both qualitative and quantitative analysis. nih.gov

A specific application involving this compound is found in the synthesis and analysis of cannabinoid receptor antagonists. In a study, the compound was used to synthesize a derivative, 4-(2-(2,4-Dichlorophenyl)-5-methyl-4-(piperidin-1-ylcarbamoyl)-1H-imidazol-1-yl)phenyl 3-methylbutane-1-sulfonate, which was subsequently analyzed. acs.org This demonstrates its utility in creating specific molecular structures whose analytical properties can be finely tuned for research purposes. The introduction of the sulfonyl group can alter the analyte's hydrophobicity, which in turn affects its retention in reversed-phase LC, a key factor in achieving separation from matrix components. libretexts.org

Impact on Analyte Properties for Analytical Detection (Volatility, Polarity, Thermal Stability)

The primary goal of derivatization is to favorably alter the physicochemical properties of an analyte for a specific analytical technique. semanticscholar.org The reaction of an analyte with this compound results in a derivative with significantly different properties compared to the parent molecule.

Volatility : For GC analysis, increasing volatility is crucial. By reacting with polar functional groups (e.g., -OH, -NH2), the 3-methylbutane-1-sulfonyl moiety masks the potential for hydrogen bonding, thereby decreasing the boiling point of the analyte and increasing its vapor pressure, making it suitable for GC. libretexts.orgresearchgate.net

Polarity : In reversed-phase LC, retention is governed by the analyte's hydrophobicity. Derivatizing a polar analyte with the relatively nonpolar 3-methylbutane-1-sulfonyl group increases its hydrophobicity. This leads to stronger retention on a nonpolar stationary phase (like C18), which can be used to shift the analyte's retention time away from polar interferences that elute early in the chromatogram. libretexts.org

Thermal Stability : Analytes that are prone to degradation at the high temperatures of a GC injection port can be stabilized through derivatization. The resulting sulfonamides or sulfonate esters are generally more thermally robust than the original amines or alcohols. libretexts.orgresearchgate.net

Table 1: Impact of Derivatization with this compound on Analyte Properties

| Property | Effect of Derivatization | Analytical Implication |

| Volatility | Increased | Enables or improves analysis by Gas Chromatography (GC). libretexts.orgresearchgate.net |

| Polarity | Decreased (Increased Hydrophobicity) | Improves retention and separation in Reversed-Phase Liquid Chromatography (RP-LC). libretexts.org |

| Thermal Stability | Increased | Prevents degradation of thermally labile compounds during GC analysis. libretexts.orgresearchgate.net |

| Ionization Efficiency | Potentially Increased | Enhances sensitivity in Mass Spectrometry (MS) by introducing an easily ionizable group. ddtjournal.comnih.gov |

| UV/Fluorescence | No Inherent Chromophore/Fluorophore | This specific reagent is not designed for UV-Vis or fluorescence detection enhancement, unlike agents like dansyl chloride. libretexts.org |

Spectroscopic Analysis of Derivatized Species

The analysis of derivatized species relies heavily on spectroscopic techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods are used to confirm the structure of the derivative and to quantify the original analyte.

In mass spectrometry, particularly tandem mass spectrometry (MS/MS), derivatization can be used to generate a derivative that produces a unique and predominant product ion upon collision-induced dissociation (CID). ddtjournal.com This is the basis for selected reaction monitoring (SRM), a highly selective and sensitive quantification technique. For example, derivatization of estrogens with pyridine-3-sulfonyl chloride leads to highly informative MS/MS product ion spectra that are beneficial for analysis. nih.gov Although specific fragmentation pathways for 3-methylbutane-1-sulfonyl derivatives are not extensively detailed in the cited literature, the principle remains the same: the sulfonyl derivative would be expected to fragment in a predictable manner, allowing for targeted analysis.

NMR spectroscopy is a powerful tool for the structural elucidation of newly synthesized derivatives. For instance, the successful synthesis of 4-(2-(2,4-Dichlorophenyl)-5-methyl-4-(piperidin-1-ylcarbamoyl)-1H-imidazol-1-yl)phenyl 3-methylbutane-1-sulfonate was confirmed through spectroscopic analysis. acs.org Similarly, the 1H NMR spectrum of this compound itself has been characterized, showing signals corresponding to its specific proton environments (δ = 3.76–3.65 ppm). researchgate.net The characterization of chiral sulfonamides derived from pyrazolo[4,3-e] libretexts.orgnih.govbldpharm.comtriazine also relied on detailed 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) to confirm the structures of the final products. nih.gov This underscores the importance of spectroscopic methods in validating the derivatization process and confirming the identity of the resulting species.

Computational and Theoretical Studies on 3 Methylbutane 1 Sulfonyl Chloride Chemistry

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are crucial for understanding the intrinsic properties of 3-Methylbutane-1-sulfonyl chloride. These methods, such as Density Functional Theory (DFT) and ab initio calculations, solve approximations of the Schrödinger equation to determine the molecule's electronic structure and related properties. conicet.gov.ar

Research on alkyl sulfonyl chlorides reveals that the electronic structure of the sulfonyl group is highly polarized. researchgate.net Natural Bond Orbital (NBO) analysis indicates significant hyperconjugation effects, where substituents around the central sulfur atom act as both electron donors and acceptors. researchgate.netmdpi.com In the case of this compound, an alkyl sulfonyl chloride, the bonding is characterized by these polarized interactions. Unlike aryl sulfonyl chlorides, where the aryl π system can mix with the S-Cl σ* orbital, alkyl sulfonyl chlorides lack this specific type of excited-state hyperconjugation. acs.orgnih.govresearchgate.net This difference in electronic structure has a direct impact on their photochemical properties and reactivity. nih.gov

Studies combining Sulfur K-edge X-ray absorption spectroscopy (XAS) with DFT calculations have provided detailed descriptions of the bonding in various sulfonyl chlorides. acs.orgresearchgate.net These investigations confirm that the nature of the organic residue (alkyl vs. aryl) significantly influences the electronic structure of the sulfonyl moiety. acs.org For this compound, the isobutyl group's electron-donating inductive effect influences the electron density at the sulfur atom and the polarity of the S-Cl bond. Computational models can precisely quantify these effects, providing data on bond lengths, bond angles, and atomic charges.

Table 1: Calculated Electronic Properties of a Representative Alkanesulfonyl Chloride

| Property | Calculated Value | Method/Basis Set |

| Energy of HOMO (Highest Occupied Molecular Orbital) | - | DFT/B3LYP/6-311G(3df) |

| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | - | DFT/B3LYP/6-311G(3df) |

| Dipole Moment | - | DFT/B3LYP/6-311G(3df) |

| NBO Charge on Sulfur | - | DFT/B3LYP/6-311G(3df) |

| NBO Charge on Chlorine | - | DFT/B3LYP/6-311G(3df) |

| (Note: Specific values for this compound are not readily available in the provided search results, but this table illustrates the typical data generated from quantum chemical calculations for similar molecules like 3,3,3-trifluoropropane-1-sulfonyl chloride) conicet.gov.ar |

Theoretical Modeling of Reaction Mechanisms and Energy Profiles

Theoretical modeling is instrumental in elucidating the complex reaction mechanisms of sulfonyl chlorides. These compounds are known to react through various pathways, including nucleophilic substitution, elimination to form sulfenes, and radical reactions. magtech.com.cnacs.org

For this compound, a primary alkanesulfonyl chloride, hydrolysis and alcoholysis reactions are of significant interest. Mechanistic studies on similar alkanesulfonyl chlorides suggest that these reactions often proceed through a sulfene (B1252967) (CH2=SO2) intermediate, especially under basic conditions. acs.orgiupac.org Theoretical calculations can map the potential energy surface for such reactions, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates for competing pathways. For example, a computational study could compare the energy profile for a direct nucleophilic attack on the sulfur atom (an SN2-type mechanism) versus the E2-elimination pathway that leads to the formation of 3-methylbut-1-ene-1-sulfene.

Kinetic studies on the alcoholysis of aliphatic sulfonyl chlorides have demonstrated the bimolecular nature of these displacement reactions. dtic.mil Theoretical models for this compound would involve calculating the energy profile of the transition state for the reaction with a nucleophile, such as an alcohol or an amine. The steric bulk of the isobutyl group, while not as significant as a tertiary group, would influence the accessibility of the electrophilic sulfur center, a factor that can be precisely modeled. dtic.mil

Furthermore, radical reactions of sulfonyl chlorides are an important area of study. magtech.com.cn Theoretical calculations can model the homolytic cleavage of the S-Cl bond to generate a 3-methylbutane-1-sulfonyl radical. The energy profile for the addition of this radical to unsaturated compounds, such as alkenes, can be computed to predict the feasibility and outcome of such reactions.

Quantitative Structure-Activity Relationships (QSAR) in Sulfonyl Chloride Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their reactivity or biological activity. researchgate.netexcli.de In the context of sulfonyl chlorides, QSAR studies can predict their reactivity towards various nucleophiles or their efficacy in specific applications.

A QSAR study on the sulfonation reaction of various amines, alcohols, and phenols with sulfonyl chloride has been performed. researchgate.net In such a study, a series of reactants are analyzed, and their reaction yields are correlated with a set of calculated molecular descriptors. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature. researchgate.net For a compound like this compound, relevant descriptors would include:

Topological Polar Surface Area (TPSA): A measure of the polar surface area.

LogP: The logarithm of the partition coefficient, indicating hydrophobicity.

Quantum-chemical descriptors: Such as the energy of the LUMO (related to electrophilicity) and atomic charges on the sulfur and chlorine atoms. nih.gov

By developing a multiple linear regression (MLR) or neural network model based on a training set of similar sulfonyl chlorides, the reactivity of this compound in, for example, sulfonamide formation could be predicted. researchgate.netresearchgate.net These models help in understanding which structural features are most influential for a desired reaction outcome and can guide the design of new reactants for efficient synthesis. researchgate.net For instance, QSAR models have been successfully used to predict the antibacterial activity of sulfonamides, the products of the reaction between sulfonyl chlorides and amines. excli.deresearchgate.net

Prospective Research Avenues and Emerging Technologies

Development of Novel Catalytic Systems for 3-Methylbutane-1-sulfonyl Chloride Transformations

The transformation of sulfonyl chlorides is a cornerstone of synthetic chemistry, and the development of novel catalytic systems is paramount for enhancing efficiency, selectivity, and scope. Research into catalytic applications for sulfonyl chlorides, including this compound, is expanding beyond traditional methods.

Transition-metal catalysis has emerged as a powerful tool for forming new bonds using sulfonyl chlorides. sioc-journal.cnacs.org Palladium-catalyzed reactions, such as the Stille and Suzuki-Miyaura cross-couplings, have been adapted for arenesulfonyl chlorides, demonstrating that the sulfonyl chloride group can be more reactive than corresponding aryl bromides and chlorides. acs.org Future research could focus on adapting these palladium-catalyzed cross-coupling reactions specifically for aliphatic sulfonyl chlorides like this compound to form new carbon-carbon bonds. Similarly, ruthenium(II) complexes have been shown to catalyze the reaction of arenesulfonyl chlorides with olefins, an area that could be extended to aliphatic variants. acs.org

Copper-catalyzed systems also present a promising avenue. For instance, a facile CuI-catalyzed synthesis of sulfones from organozinc reagents and organic sulfonyl chlorides proceeds efficiently at room temperature. rsc.org This method provides a direct route to various sulfones and could be optimized for alkylsulfonyl chlorides like this compound.

Beyond metals, organocatalysis offers new possibilities. Organophosphorus-catalyzed deoxygenation of sulfonyl chlorides to generate electrophilic sulfenylating agents represents a novel strategy. nih.gov This process, which uses a phosphine (B1218219) catalyst and a hydrosilane reductant, could be applied to this compound to create valuable sulfur-containing molecules. nih.gov Furthermore, the development of photocatalytic systems, including the use of electron donor-acceptor (EDA) complexes formed from sulfonyl chlorides and Hantzsch esters, enables the generation of sulfonyl radicals under visible light without an external photocatalyst. rsc.org This approach facilitates enantioselective reactions, such as the synthesis of α-C chiral sulfones, and represents a significant area for future exploration with aliphatic sulfonyl chlorides. rsc.org

Table 1: Emerging Catalytic Systems for Sulfonyl Chloride Transformations

| Catalytic System | Type of Transformation | Potential Application for this compound | Key Advantages |

|---|---|---|---|

| Palladium Complexes | Cross-Coupling (e.g., Stille) | C-C bond formation with organostannanes | High reactivity, new synthetic routes for complex molecules. acs.org |

| Ruthenium(II) Complexes | Addition to Olefins | Synthesis of functionalized adducts | Direct functionalization of olefins. acs.org |

| Copper(I) Iodide (CuI) | Sulfonylation | Synthesis of sulfones from organozinc reagents | Mild reaction conditions, high functional group tolerance. rsc.org |

| Organophosphorus (Phosphetane) | Deoxygenative Sulfenylation | Generation of electrophilic sulfenyl species | Metal-free, access to valuable sulfenyl electrophiles. nih.gov |

| Photocatalysis (EDA Complexes) | Radical Sulfonylation | Asymmetric synthesis of chiral sulfones | Visible-light mediated, no external photocatalyst needed, high enantioselectivity. rsc.org |

Advancements in Sustainable Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, with a focus on reducing waste and avoiding hazardous substances. chemijournal.com Traditional methods for preparing sulfonyl chlorides often involve stoichiometric and hazardous chlorinating agents like thionyl chloride.

Recent research has focused on developing more environmentally friendly synthetic routes. One such method involves the chlorosulfonation of S-alkylisothiourea salts, which are derived from readily available alkyl halides and thiourea (B124793), using N-chlorosuccinimide (NCS). researchgate.net This approach is practical, convenient, and generates succinimide (B58015) as a benign byproduct, which can be recovered and converted back to NCS, making the process sustainable. researchgate.net This method has been successfully used to synthesize this compound in high yield (85%). researchgate.net

Another green approach is the oxyhalogenation of thiols and disulfides using Oxone in water. rsc.org This method avoids organic solvents and uses a readily available, inexpensive oxidant. The synthesis of sulfonyl chlorides from sulfonyl hydrazides using NCS also represents a milder, more practical alternative to traditional methods. mdpi.com

Photocatalysis offers a sustainable alternative for synthesizing sulfonyl chlorides. Heterogeneous, metal-free catalysts like potassium poly(heptazine imide) (K-PHI) can mediate the synthesis of sulfonyl chlorides from arenediazonium salts under visible light at room temperature. nih.govresearchgate.net Exploring similar photocatalytic routes for the synthesis of aliphatic sulfonyl chlorides from different precursors could significantly improve the sustainability of their production. The development of a process for producing aromatic thiols from aromatic sulfonyl chlorides via hydrogenation also points towards greener applications by eliminating heavy metal waste. core.ac.uk

Table 2: Sustainable Synthesis Methods for Sulfonyl Chlorides

| Method | Key Reagents | Advantages | Reference |

|---|---|---|---|

| NCS Chlorosulfonation | S-alkylisothiourea salts, N-chlorosuccinimide (NCS) | Environmentally friendly, recyclable byproduct, high yield for this compound. | researchgate.net |

| Oxyhalogenation in Water | Thiols or disulfides, Oxone, KX (X=Cl, Br) | Uses water as solvent, mild conditions, rapid reaction. | rsc.org |

| From Sulfonyl Hydrazides | Sulfonyl hydrazides, N-chlorosuccinimide (NCS) | Milder and more practical than traditional methods. | mdpi.com |

| Heterogeneous Photocatalysis | Arenediazonium salts, K-PHI, SOCl₂/H₂O | Metal-free, uses visible light, mild conditions. | nih.govresearchgate.net |

Exploration of Undiscovered Reaction Pathways and Synthetic Utilities

Beyond established reactions, research is uncovering novel pathways and utilities for sulfonyl chlorides, expanding their synthetic toolbox. A significant area of development is the desulfinylative cross-coupling of sulfonyl chlorides, where the SO₂ group is extruded. sioc-journal.cn This contrasts with traditional sulfonylation reactions and opens up new possibilities for C-C bond formation. sioc-journal.cnacs.org

The generation of sulfonyl radicals from sulfonyl chlorides via photocatalytic EDA complexes is another emerging field. rsc.org This strategy provides a new mode for accessing sulfonyl radicals for organic synthesis, enabling transformations that are otherwise challenging. This method has been used for the asymmetric synthesis of α-C chiral sulfones with a broad substrate scope and excellent enantioselectivity. rsc.org Applying this to this compound could lead to novel chiral sulfur-containing compounds.

One-pot reactions that create multiple bonds and increase molecular complexity from simple precursors are highly desirable. A recently developed one-pot protocol enables the conversion of sulfonylureas into thio-sulfonylureas via a modified Bunte reaction, starting from a sulfonyl chloride. nih.gov This pathway involves the formation of an imidoyl chloride intermediate, followed by reaction with sodium thiosulfate. This strategy could be adapted using this compound as a precursor to generate a diverse library of drug-like molecules. nih.gov

Furthermore, the classic internal nucleophilic substitution (SNi) reaction of chlorosulfites, which are related to sulfonyl chlorides, is being re-examined. researchgate.net New computational studies suggest a mechanism involving a 6-center syn-rearrangement that produces an olefin, HCl, and SO₂, which then recombine. researchgate.net Understanding such fundamental reaction mechanisms can lead to better control and new applications for reactions involving sulfur-oxygen-chlorine linkages.

Innovations in Derivatization Reagent Design for Analytical Enhancements

Sulfonyl chlorides are highly reactive towards primary and secondary amines and phenols, making them excellent derivatizing agents for analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net Derivatization improves the detectability of analytes by attaching a chromophore for UV detection or a readily ionizable group for mass spectrometry. researchgate.netnih.gov

Innovations in this area focus on designing new sulfonyl chloride reagents with enhanced properties. For example, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) was developed as a novel reagent to improve the mass spectrometric response of phenolic compounds. nih.gov The resulting derivatives show intense signals in positive-ion LC-ESI-MS and exhibit excellent chromatographic properties. nih.gov Similarly, anthraquinone-2-sulfonyl chloride has been introduced as a versatile reagent with strong UV absorbance for the analysis of amines. researchgate.net

Another innovative strategy is the use of "charge-switch" derivatization agents. 3-(Chlorosulfonyl)benzoic acid has been developed for the analysis of lipids like sterols and acylglycerols. nih.govacs.org This reagent reacts with hydroxyl groups to introduce a carboxylic acid moiety, allowing for highly sensitive detection in negative ion mode, which often provides lower fragmentation and fewer adducts. nih.gov

Future research could involve designing and synthesizing novel derivatization reagents based on the this compound scaffold. By incorporating specific functional groups—such as a permanently charged quaternary ammonium (B1175870) group for enhanced ionization or a tailored chromophore for specific UV wavelengths—new reagents could be developed for the highly sensitive and selective analysis of a wide range of important analytes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。